molecular formula C6H2F4IN B1404853 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine CAS No. 1227595-15-4

2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine

Cat. No. B1404853
M. Wt: 290.98 g/mol
InChI Key: JTEKIJAADGFWFK-UHFFFAOYSA-N
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Description

“2-Fluoro-4-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H3F4N . It is used as a reactant in the preparation of aminopyridines through amination reactions . It also serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Synthesis Analysis

Trifluoromethylpyridines, including “2-Fluoro-4-(trifluoromethyl)pyridine”, have been synthesized and applied in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-(trifluoromethyl)pyridine” includes a pyridine ring with fluorine and trifluoromethyl groups attached . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .


Chemical Reactions Analysis

“2-Fluoro-4-(trifluoromethyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

“2-Fluoro-4-(trifluoromethyl)pyridine” is a liquid with a refractive index of n20/D 1.400 and a density of 1.355 g/mL at 25 °C .

Scientific Research Applications

Synthesis Strategies

  • A novel method for synthesizing poly-substituted pyridines, including those with fluoroalkyl groups like 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine, has been developed. This technique involves C-F bond breaking of anionically activated fluoroalkyl groups, providing high yields under metal-free conditions, enhancing the synthesis process of such pyridines (Chen et al., 2010).

Reactivity and Transformation

  • Research on the reactivity of fluoroalkyl-substituted pyridines, like 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine, shows that they can be efficiently transformed into different functional forms. For instance, 2-iodopyridines can be converted almost quantitatively into 2-(trifluoromethyl)pyridines by displacing iodide with trifluoromethylcopper (Cottet & Schlosser, 2002).

Medicinal Chemistry Applications

  • Fluorinated pyridine derivatives, which include compounds like 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine, have been studied for their potential use in the treatment of nerve agent poisoning. This research explores the synthesis and characteristics of quaternary pyridine salts as antidotes (Timperley et al., 2005).

Pyridine Derivative Synthesis

  • The synthesis of various pyridine derivatives, including 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine, for use in creating tripeptidomimetics, highlights its role in drug discovery. These compounds serve as scaffolds for developing new medicinal compounds (Saitton, Kihlberg, & Luthman, 2004).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system .

Future Directions

Trifluoromethylpyridines, including “2-Fluoro-4-(trifluoromethyl)pyridine”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-fluoro-3-iodo-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4IN/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEKIJAADGFWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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